Traumatic acid

概要

説明

トラウマ酸は、トランス-2-ドデセン二酸としても知られており、植物に自然に存在するモノ不飽和ジカルボン酸です。これは、1939年にアメリカの化学者ジェームズ・イングリッシュ・ジュニア とジェームズ・フレデリック・ボナー、およびオランダの科学者アリエ・ヤン・ハーゲン=スミットによって、傷ついた豆の植物から初めて単離されました 。 トラウマ酸は、植物における強力な創傷治癒特性で知られており、外傷部位付近の細胞分裂を刺激して保護的なカルスを形成し、損傷した組織を治癒します 。 これは、藻類などの下等植物において特に成長ホルモンとしても考えられています .

準備方法

トラウマ酸は、いくつかの方法で合成することができます。

合成経路: 一般的な方法の1つは、ウンデシレン酸をセバシン酸の半アルデヒドに変換し、その後、ピリジンの存在下でマロン酸と縮合させる方法です。

工業生産: 工業的には、トラウマ酸は、酸素と急速な撹拌の存在下でのトランス-10-ドデセン酸(トランス-10-ODA)の自動酸化によって生成されます。この方法は効率的であり、高純度の製品を収率します。

3. 化学反応の分析

トラウマ酸は、以下を含むさまざまな化学反応を起こします。

酸化: トラウマ酸は、植物において、トラウマン(12-オキソ-トランス-10-ドデセン酸)の非酵素的酸化によって生合成されます.

還元: 特定の条件下で、対応するアルコールに還元することができます。

これらの反応で使用される一般的な試薬には、酸化のための酸素、還元剤(リチウムアルミニウムハイドライドなどの)、およびエステル化と塩形成のためのアルコールまたは塩基などがあります。これらの反応から生成される主な生成物には、さまざまなエステル、塩、およびトラウマ酸の還元形態が含まれます。

化学反応の分析

Key Steps:

-

Release of Linoleic/Linolenic Acid :

Wounding activates phospholipases (e.g., PLA₂), releasing linoleic (C18:2) or linolenic acid (C18:3) from membrane lipids . -

Lipoxygenase (LOX)-Catalyzed Oxidation :

LOX adds oxygen to form 13-hydroperoxy derivatives: -

Hydroperoxide Lyase (HPL) Cleavage :

HPL splits 13-HPOD/HPOT into: -

Autooxidation of Traumatin :

Traumatin non-enzymatically oxidizes to this compound under aerobic conditions .

Non-Enzymatic Oxidation Reactions

This compound’s formation from traumatin occurs via autooxidation, a process accelerated by mechanical stress or oxygen exposure:

-

Reaction :

Traumatin (12-oxo-trans-10-dodecenoic acid) → this compound (trans-2-dodecenedioic acid) . -

Mechanism :

Radical-mediated oxidation of the aldehyde group in traumatin to a carboxylic acid .

Esterification and Inactivation

This compound reversibly converts to biologically inactive esters in aging plant tissues:

-

Esterification :

this compound + Alcohol → Traumatate ester (e.g., methyl traumatate) . -

Implications :

Reduces free this compound pools, modulating its wound-healing activity .

Antioxidant Activity and Redox Interactions

This compound exhibits antioxidant properties through:

-

Free Radical Scavenging :

Neutralizes reactive oxygen species (ROS) via its conjugated double bond system . -

Enzyme Modulation :

Enhances glutathione peroxidase (GPX) and catalase (CAT) activity, reducing oxidative stress in human adipocytes .

Analytical Detection via UHPLC-MS/MS

Quantification of this compound relies on specific fragmentation patterns:

科学的研究の応用

Wound Healing and Tissue Regeneration

Traumatic acid has been identified as a potent agent in promoting wound healing. A study demonstrated that the topical application of this compound, in conjunction with adelmidrol, significantly enhanced the healing process of diabetic wounds in mice. The treatment led to improved closure rates and favorable changes in growth factor levels, such as increased vascular endothelial growth factor and reduced matrix metalloproteinase activity, which are crucial for tissue repair .

Case Study: Diabetic Wound Healing

- Objective : Assess the efficacy of this compound in diabetic wound healing.

- Methodology : Diabetic mice were treated with this compound and adelmidrol over varying durations.

- Results :

- 133% increase in cell proliferation at a concentration of .

- Significant reduction in wound healing time compared to control groups.

| Treatment Group | Duration | Closure Rate (%) | Vascular Growth Factor Levels |

|---|---|---|---|

| Control | 6 days | 45 | Low |

| This compound + Adelmidrol | 6 days | 85 | High |

| Control | 12 days | 60 | Moderate |

| This compound + Adelmidrol | 12 days | 90 | Very High |

Antioxidant Properties

This compound exhibits significant antioxidant properties, which can be beneficial in reducing oxidative stress within cells. Research indicates that this compound treatment leads to an increase in total protein content and cell number, suggesting its role in cellular protection against oxidative damage .

Research Findings

- Cell Proliferation : Increases of up to 183% in total protein content were observed at optimal concentrations.

- Oxidative Stress Reduction : this compound treatment significantly lowered markers of oxidative stress in treated cells.

Obesity Management

Recent studies have highlighted the potential of this compound in managing obesity. It has been shown to inhibit lipid accumulation in adipocytes (fat cells) and prevent obesity induced by high-fat diets. This effect is particularly relevant given the rising global obesity rates and associated health risks .

Case Study: Obesity Prevention

- Objective : Evaluate the effects of this compound on lipid accumulation.

- Methodology : Human adipocytes were treated with this compound; zebrafish models were also used for dietary studies.

- Results :

- Significant reduction in lipid droplet formation.

- Prevention of weight gain in zebrafish models subjected to high-fat diets.

| Model | Treatment | Lipid Accumulation Reduction (%) |

|---|---|---|

| Human Adipocytes | This compound | 50 |

| Zebrafish | This compound | 40 |

Potential Biomarker for Sarcopenia

Emerging research suggests that this compound may serve as a potential biomarker for sarcopenia, a condition characterized by loss of muscle mass and strength associated with aging. Further validation studies are needed to confirm its efficacy as a diagnostic tool .

Research Implications

- This compound levels could correlate with muscle health and aging processes.

- Potential for developing therapeutic strategies targeting muscle preservation.

Applications in Aloe Vera Research

This compound has been linked to the therapeutic properties of Aloe vera, particularly regarding its anti-inflammatory and wound-healing effects. Some studies suggest that this compound may be one of the active constituents responsible for the beneficial effects observed with Aloe vera applications .

作用機序

トラウマ酸は、主に植物における創傷ホルモンとしての役割を通じてその効果を発揮します。 これは、外傷部位付近の細胞分裂を刺激し、保護的なカルスを形成し、損傷した組織を治癒します 。 関与する分子標的および経路には、特に傷害に対する応答における細胞分裂および成長経路の活性化が含まれます 。 ヒト細胞において、トラウマ酸は、膜リン脂質の過酸化を減少させ、活性酸素種産生に対する保護効果を示し、タンパク質およびコラーゲンの生合成を増加させることが示されています .

6. 類似の化合物との比較

トラウマ酸は、植物における創傷治癒剤と成長ホルモンの両方の役割を果たすという点でユニークです。類似の化合物には以下が含まれます。

トラウマン: トラウマ酸のアルデヒド誘導体で、創傷ホルモンとしても作用しますが、生物活性は高い.

リノール酸とリノレン酸: これらは、トラウマ酸の生合成における前駆体であり、類似の不飽和脂肪酸構造を共有しています.

類似化合物との比較

Traumatic acid is unique due to its dual role as a wound healing agent and growth hormone in plants. Similar compounds include:

生物活性

Traumatic acid (TA) is a plant-derived compound recognized for its significant biological activities, particularly in the context of wound healing and metabolic regulation. It is classified as a cytokinin and has been isolated from various plant sources, including Phaseolus vulgaris. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antioxidant properties, effects on lipid metabolism, and potential therapeutic applications.

Antioxidant Properties

This compound exhibits notable antioxidant activity, which has been demonstrated in various studies. It plays a crucial role in reducing oxidative stress by enhancing collagen biosynthesis and stimulating antioxidative enzyme activity. For instance, a study highlighted that TA treatment resulted in decreased lipid peroxidation and increased levels of reduced glutathione in fibroblast cells, indicating its protective effects against reactive oxygen species (ROS) .

Effects on Collagen Biosynthesis

One of the prominent effects of this compound is its stimulatory influence on collagen production. In vitro studies have shown that TA significantly increases collagen content and promotes protein synthesis in human fibroblasts. This activity is comparable to that of unsaturated fatty acids, suggesting that TA could be utilized in therapeutic strategies aimed at enhancing tissue repair and regeneration .

Lipid Metabolism Regulation

Recent research has uncovered this compound's role in lipid metabolism. A study demonstrated that TA treatment led to a significant reduction in lipid accumulation in human adipocytes and prevented obesity induced by a high-fat diet in zebrafish models. The underlying mechanism involves the inhibition of long-chain acyl-CoA synthetase-4 (ACSL4), which is pivotal in fatty acid metabolism . The activation of fatty acid degradation pathways further supports TA's potential as a therapeutic agent against obesity.

Study 1: Antioxidative Effects in Plant Cells

A study investigating the effects of this compound on Wolffia arrhiza revealed that exogenous application of TA significantly enhanced the synthesis of primary metabolites such as proteins, chlorophylls, and carotenoids. Concentrations between M and M were particularly effective, resulting in increased photosynthetic activity and antioxidative enzyme activity, including ascorbate peroxidase and catalase .

| Concentration (M) | Protein Synthesis (kDa) | Photosynthesis Intensity | Antioxidative Enzyme Activity |

|---|---|---|---|

| Control | Control | Control | |

| 10, 58, 90 | Increased | Increased | |

| Increased | Significantly Increased | Significantly Increased |

Study 2: Impact on Lipid Accumulation

In a recent study focused on human adipocytes, this compound was shown to significantly inhibit lipid accumulation. The research utilized transcriptome sequencing to identify pathways activated by TA that are involved in fatty acid metabolism. The findings indicated that TA's interaction with hexokinase 2 (HK2) plays a critical role in mediating these effects .

Toxicological Considerations

While this compound has promising biological activities, it is essential to consider its toxicological profile. Research indicates that high concentrations of TA can exhibit toxic effects when combined with certain herbicides, potentially influencing cancer cell viability . Therefore, understanding the dosage and context of use is crucial for maximizing therapeutic benefits while minimizing risks.

特性

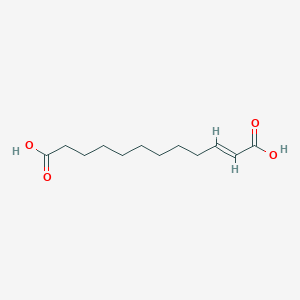

IUPAC Name |

(E)-dodec-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZWDMBCPDUFDJ-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863778 | |

| Record name | Traumatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6402-36-4 | |

| Record name | Traumatic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traumatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traumatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodec-2-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAUMATIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ND24937H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165.5 °C | |

| Record name | Traumatic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000933 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。